molecular formula C23H22N2O3S B2925761 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide CAS No. 941971-54-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide

Cat. No.: B2925761
CAS No.: 941971-54-6
M. Wt: 406.5
InChI Key: SEBHVHBNHNTQKX-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline core modified with a benzenesulfonyl group at the 1-position and a 4-methyl-substituted benzamide at the 6-position. The benzenesulfonyl group enhances metabolic stability, while the 4-methylbenzamide moiety may influence lipophilicity and target binding affinity.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-9-11-18(12-10-17)23(26)24-20-13-14-22-19(16-20)6-5-15-25(22)29(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBHVHBNHNTQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide typically involves a multi-step process. One common method involves the N-sulfonylation of tetrahydroquinoline derivatives with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs that share the tetrahydroquinoline scaffold but differ in substituents, focusing on structural, synthetic, and functional distinctions.

Substituent Variations in the Benzamide Group

  • However, this modification may reduce aqueous solubility due to higher lipophilicity .
  • N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-4-methoxybenzamide (): The 4-methoxy group introduces electron-donating properties, which could alter electronic interactions with target enzymes. Methoxy-substituted analogs are often explored to optimize pharmacokinetic profiles .
  • The 4-methoxybenzenesulfonyl group further modifies solubility and electronic effects .

Substituent Variations in the Sulfonyl Group

  • 4-Chloro-N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)benzamide (): Replacing the benzenesulfonyl group with a thiophen-2-ylsulfonyl moiety introduces heteroaromaticity, which may influence π-π stacking interactions. Thiophene-based sulfonamides are associated with altered binding kinetics in enzyme inhibition assays .
  • N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2,6-Dimethoxybenzamide (): Fluorination of the benzenesulfonyl group enhances electronegativity and metabolic resistance, while the 2,6-dimethoxybenzamide group increases steric bulk and hydrogen-bonding capacity .

Functional Group Additions and Modifications

  • N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)thiophene-2-Carboximidamide (): Incorporation of a piperidine ring and thiophene-carboximidamide group introduces basicity and conformational flexibility, which may improve CNS penetration or allosteric modulation .

Key Research Findings

  • Synthetic Flexibility: The tetrahydroquinoline core allows diverse functionalization via sulfonylation and benzamide coupling, as demonstrated in (60–72% yields) and (commercial availability of analogs) .
  • Biological Implications : Sulfonyl and benzamide substituents critically influence target engagement. For example, thiophene-sulfonyl derivatives () may exhibit unique binding modes compared to benzenesulfonyl analogs .
  • Diastereomer Considerations: As noted in , stereochemical variations in tetrahydroquinoline derivatives can lead to distinct biological profiles, necessitating rigorous structural confirmation via NMR and HPLC .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydroquinoline core and a benzenesulfonyl group, suggest various biological activities that could be harnessed for therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 394.55 g/mol. The compound features:

  • A tetrahydroquinoline backbone known for its pharmacological properties.
  • A benzenesulfonyl group that enhances solubility and reactivity.
  • A 4-methylbenzamide moiety which may influence its biological interactions.

Antitumor Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. A study demonstrated that compounds with similar structures showed significant antiproliferative activity against MCF-7 (breast cancer) and Hep-3B (liver cancer) cell lines. The mechanism of action is believed to involve the inhibition of specific metabolic pathways critical for tumor growth.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for its activity against carbonic anhydrases (CAs), which are important targets in cancer therapy. A series of benzenesulfonamides incorporating similar structures have been shown to inhibit human carbonic anhydrases with varying degrees of potency. For instance:

  • Compound 6e demonstrated a KIK_I value of 47.8 nM against hCA I and showed selectivity towards tumor-associated isoforms hCA IX and XII .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its structural analogs have exhibited activity against various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis. Specifically, the compound inhibits enzymes such as MurD and GlmU, disrupting the bacterial membrane synthesis pathway .

Case Studies

StudyFindings
Antitumor Activity in MCF-7 Cells Significant cytotoxicity observed with IC50 values in low micromolar range.
Inhibition of Carbonic Anhydrases Derivatives showed KIK_I values ranging from 33.2 nM to 95.6 nM against different isoforms .
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; mechanism involves inhibition of MurD enzyme .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : The sulfonamide moiety facilitates binding to the active sites of target enzymes like carbonic anhydrases and MurD.
  • Cell Cycle Disruption : By inhibiting crucial metabolic pathways in cancer cells, the compound may induce apoptosis.

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